

thermal properties of single-crystal Gallium(III) oxide

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Compound of Interest

Compound Name: Gallium(III) oxide

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An In-Depth Technical Guide to the Thermal Properties of Single-Crystal **Gallium(III) Oxide**

This technical guide provides a comprehensive overview of the core thermal properties of single-crystal beta-gallium oxide ($\beta\text{-Ga}_2\text{O}_3$), a material of significant interest for next-generation high-power electronics and optoelectronics. Due to its ultra-wide bandgap (~4.8 eV), high breakdown electric field, and the availability of large-area native substrates, $\beta\text{-Ga}_2\text{O}_3$ is a promising candidate for applications where high voltage and power are critical.^{[1][2]} However, the performance and reliability of such devices are intrinsically linked to the material's ability to manage heat.^[1] This document details the thermal conductivity, thermal expansion, specific heat, and thermal stability of single-crystal $\beta\text{-Ga}_2\text{O}_3$, presenting key quantitative data and the experimental protocols used for their determination.

Thermal Conductivity

The thermal conductivity of a material is a critical parameter for heat dissipation in electronic devices. For $\beta\text{-Ga}_2\text{O}_3$, this property is highly anisotropic due to its monoclinic crystal structure.^{[1][3]} Generally, the thermal conductivity is significantly lower than other wide-bandgap semiconductors like SiC and GaN, presenting a major challenge for thermal management in Ga_2O_3 -based devices.^{[1][2][4]} At high temperatures, the thermal transport is dominated by Umklapp phonon scattering, leading to a thermal conductivity that is approximately proportional to $1/T$.^{[5][6][7]}

Quantitative Data: Thermal Conductivity

The thermal conductivity of β -Ga₂O₃ has been measured along various crystallographic directions over a range of temperatures. The [8] direction consistently exhibits the highest thermal conductivity, while the [9] direction shows the lowest.[1][5][6]

Crystallographic Direction	Temperature (K)	Thermal Conductivity (W/m·K)	Reference(s)
[9]	Room Temp.	10.9 ± 1.0	[1][5][6]
	Room Temp.	13.0 ± 1.0	[1][5]
	Room Temp.	9.5 ± 1.8	[10]
[8]	Room Temp.	27.0 ± 2.0	[1][5][6]
	Room Temp.	21.0	[10]
	Room Temp.	22.0 ± 2.5	[10]
	Room Temp.	~29	[8]
[5]	Room Temp.	13.3 ± 1.8 (between [5] and [11])	[10]
[-201]	Room Temp.	13.2 - 14.9	[12]
[9]	80 - 495	Temperature-dependent, follows $\sim 1/T$ at high T	[1][5]
[8]	80 - 495	Temperature-dependent, follows $\sim 1/T$ at high T	[1][5]
[5]	80 - 495	Temperature-dependent, follows $\sim 1/T$ at high T	[1][5]
[-201]	80 - 495	Temperature-dependent, follows $\sim 1/T$ at high T	[1][5]

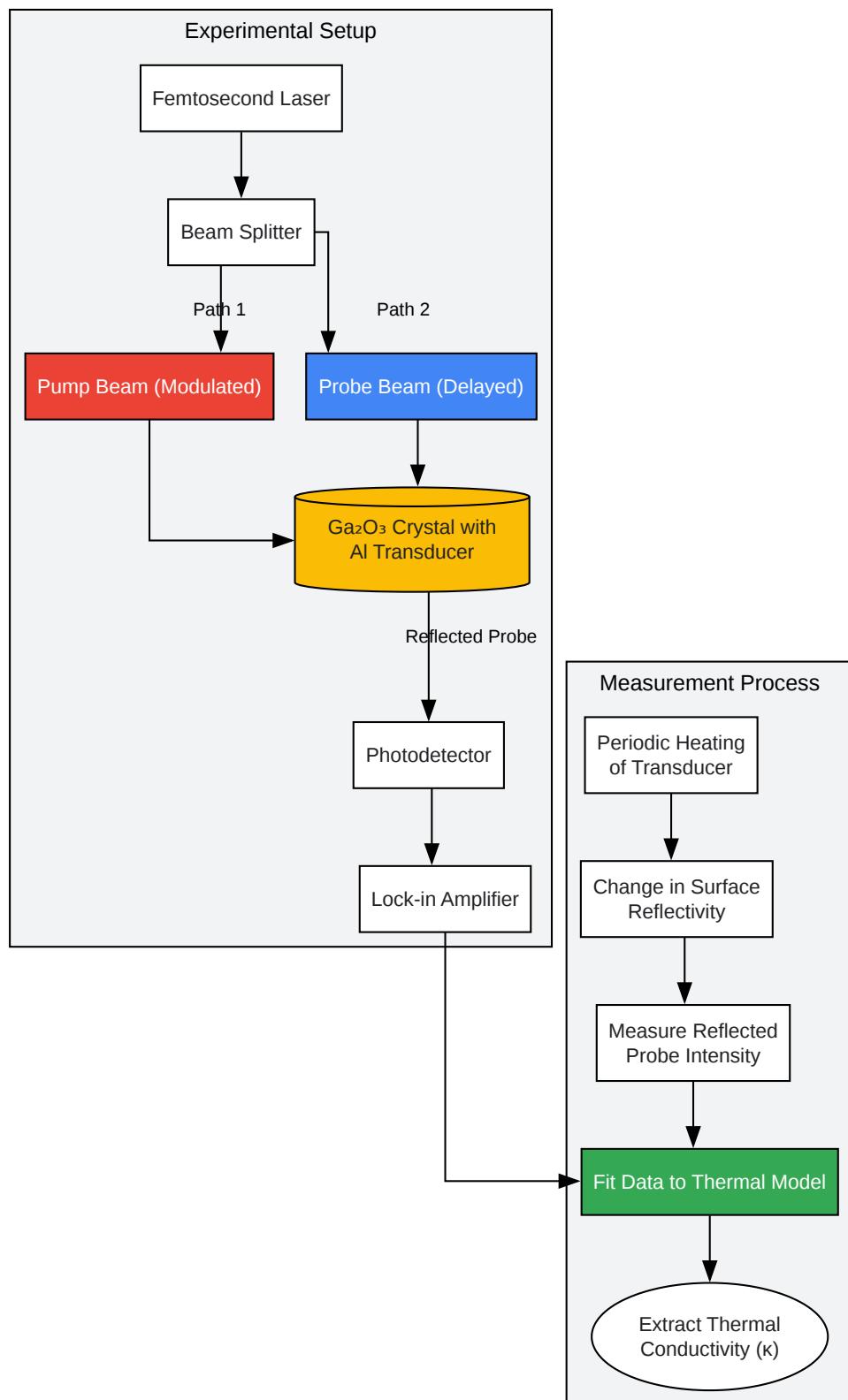
Note: Variations in reported values can be attributed to differences in measurement techniques, sample quality, and doping concentrations. Doping with elements like Sn and Fe has been shown to reduce thermal conductivity due to enhanced phonon-impurity scattering.[8]

Experimental Protocol: Time-Domain Thermoreflectance (TDTR)

Time-Domain Thermoreflectance (TDTR) is a widely used non-contact optical method to measure the thermal properties of materials.[1][3][5][6]

Methodology:

- Sample Preparation: A thin metal film (typically Al), known as a transducer, is deposited onto the polished surface of the β -Ga₂O₃ single crystal.[1] This layer serves to absorb the laser energy and reflect the probe beam.
- Optical Setup: The output of a femtosecond laser is split into a "pump" beam and a "probe" beam.
- Heating: The pump beam is modulated and focused onto the sample surface, causing a periodic heating event.
- Probing: The probe beam, which is time-delayed relative to the pump beam, is focused on the same spot. The reflectivity of the metal transducer is temperature-dependent, so changes in the surface temperature alter the intensity of the reflected probe beam.
- Data Acquisition: The intensity of the reflected probe beam is measured by a photodetector connected to a lock-in amplifier, which is synchronized with the pump modulation frequency.
- Analysis: By measuring the change in reflectance as a function of the delay time between the pump and probe pulses, the rate of heat dissipation away from the surface is determined. This data is then fitted to a thermal transport model to extract the thermal conductivity of the underlying β -Ga₂O₃ substrate.[5][10]



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TDTR Experimental Workflow

Thermal Expansion

The coefficient of thermal expansion (CTE) describes how the size of an object changes with a change in temperature. Similar to its thermal conductivity, the CTE of monoclinic β -Ga₂O₃ is anisotropic.[13][14] Precise knowledge of the CTE is crucial for managing mechanical stress during the growth of epitaxial layers and for device fabrication and packaging, especially when integrating β -Ga₂O₃ with other materials.[15]

Quantitative Data: Coefficient of Thermal Expansion (CTE)

The CTE has been measured from room temperature up to 1200 K, showing a non-linear relationship with temperature.[15][16]

Crystallographic Axis	Temperature (K)	Average Linear CTE (10^{-6} K^{-1})	Reference(s)
a-axis (α_a)	298 - 1273	3.77	[13]
b-axis (α_e)	298 - 1273	7.80	[13]
c-axis (α_o)	298 - 1273	6.34	[13][14]

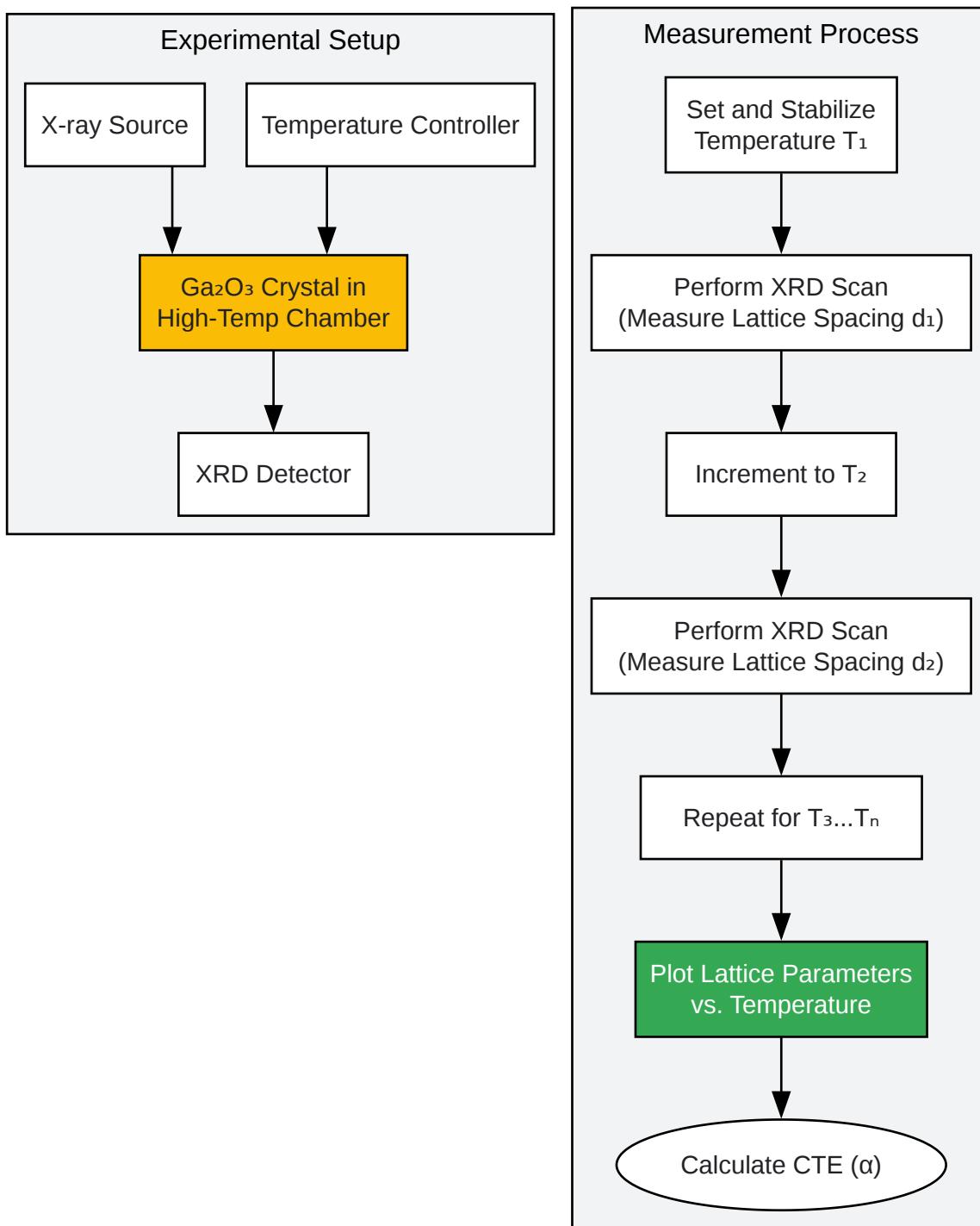
Note: Another study measured the CTE from 298 K to 1200 K and found a non-linear temperature dependence. For example, α_a was found to change from $0.10 \times 10^{-6}\text{ K}^{-1}$ to $2.78 \times 10^{-6}\text{ K}^{-1}$ over this range, with α_e and α_o being nearly double.[15][16]

Experimental Protocol: High-Resolution X-ray Diffraction (HRXRD)

High-resolution X-ray diffraction is a precise method for determining the lattice parameters of a crystal. By performing these measurements at various temperatures, the CTE can be accurately calculated.[13][14][15][16]

Methodology:

- Sample Mounting: A single-crystal β -Ga₂O₃ sample is mounted in a high-temperature chamber that allows for precise temperature control and is transparent to X-rays.
- Environment Control: The measurements are performed in a controlled atmosphere (e.g., nitrogen) to prevent surface degradation at high temperatures.[14]
- Temperature Variation: The sample is heated to a series of stabilized temperatures (e.g., from room temperature to 1200 K).
- Diffraction Measurement: At each temperature, XRD scans are performed on specific lattice planes (e.g., (600), (020), (204)) to determine the interplanar spacings.[16] These measurements allow for the calculation of the lattice parameters (a, b, c) and the angle β .
- Data Analysis: The change in the lattice parameters as a function of temperature is used to calculate the CTE along each principal crystallographic direction.[13][15][16]



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XRD-based CTE Measurement Workflow

Specific Heat

Specific heat capacity (C_p) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. This property is essential for thermal modeling and for calculating thermal conductivity from thermal diffusivity measurements.

Quantitative Data: Specific Heat

The specific heat of $\beta\text{-Ga}_2\text{O}_3$ has been measured across a wide temperature range. The Debye temperature, a measure of the temperature above which all vibrational modes begin to be excited, was determined to be 738 K from these measurements.[\[5\]](#)[\[17\]](#)

Temperature (K)	Specific Heat (J/mol·K)	Reference(s)
123	~10	[17]
300 (Room Temp.)	~23	[17]
748	~25 (approaching Dulong-Petit limit)	[17]

Note: The values are normalized to one mole of atoms.[\[17\]](#)

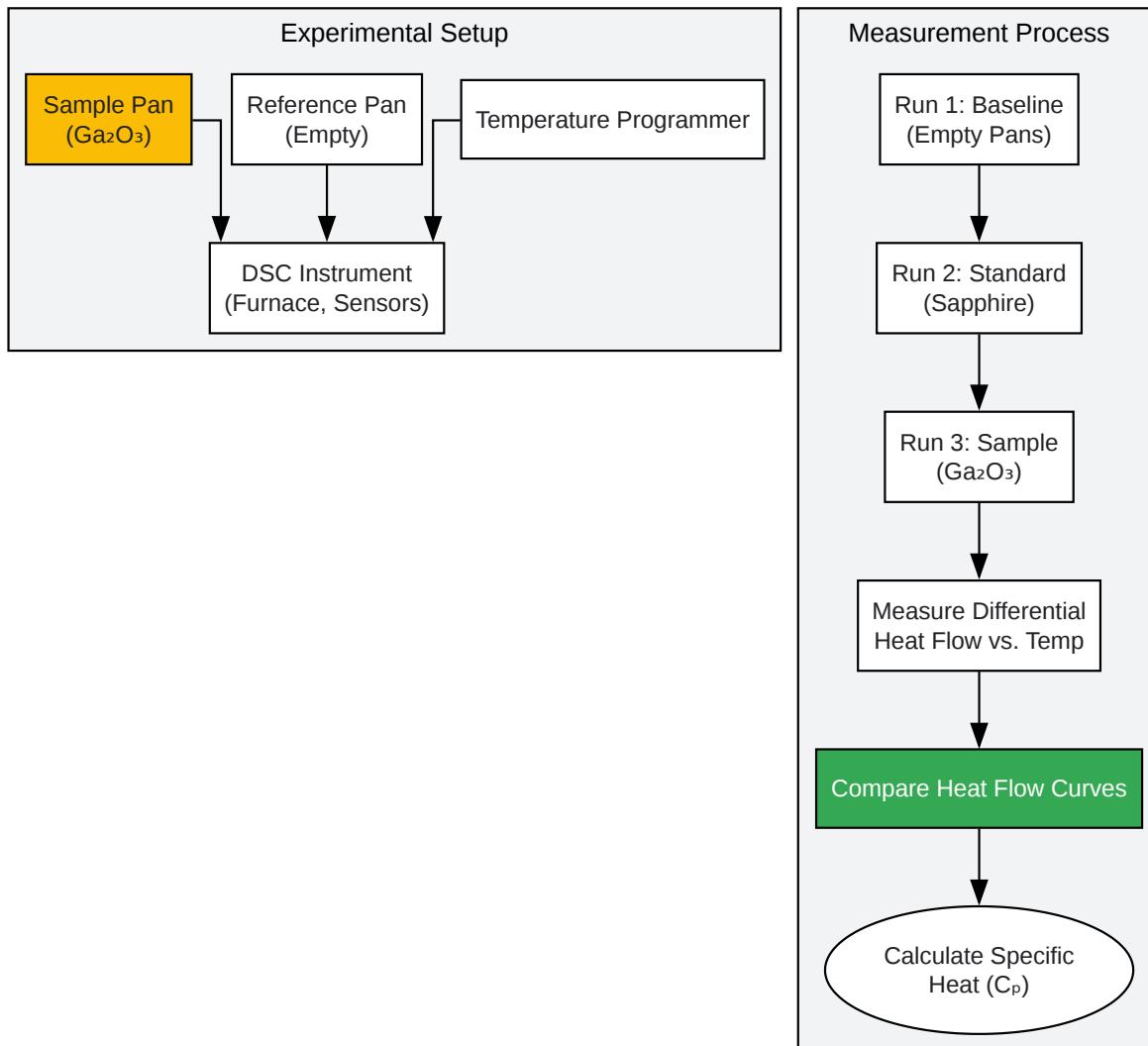
Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[\[17\]](#)[\[18\]](#)

Methodology:

- Sample Preparation: A small, precisely weighed single-crystal sample of $\beta\text{-Ga}_2\text{O}_3$ is placed in a sample pan (e.g., aluminum). An empty pan is used as a reference.
- Measurement Cycle: Three separate runs are performed using the same temperature program:
 - Baseline: Both the sample and reference holders are empty.

- Standard: A standard material with a known specific heat (e.g., sapphire) is placed in the sample pan.
- Sample: The β -Ga₂O₃ sample is placed in the sample pan.
- Heating Program: The sample, reference, and an empty pan are subjected to a controlled temperature program (e.g., heating at a constant rate of 10 K/min).[19]
- Heat Flow Measurement: The DSC instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.
- Calculation: The specific heat of the β -Ga₂O₃ sample is calculated by comparing its heat flow curve to the baseline and the curve of the sapphire standard.[18]

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DSC Experimental Workflow

Thermal Stability

Gallium(III) oxide can exist in several polymorphs (α , β , γ , δ , κ).^[20] The β -phase is the most thermally stable structure.^[20] The thermal stability of the metastable phases is a critical consideration for device processing, as high temperatures can induce phase transformations to

the β -phase.[21] Furthermore, the stability of $\beta\text{-Ga}_2\text{O}_3$ itself at very high temperatures and in different atmospheres is important for high-temperature applications.

Quantitative Data: Phase Stability and Decomposition

Polymorph	Annealing Atmosphere	Phase Transition Temperature to $\beta\text{-Ga}_2\text{O}_3$ (°C)	Reference(s)
$\alpha\text{-Ga}_2\text{O}_3$	Air	~550	[21]
$\kappa(\varepsilon)\text{-Ga}_2\text{O}_3$	Air	~825	[21]
$\gamma\text{-Ga}_2\text{O}_3$	Air	~600	[21]
$\beta\text{-Ga}_2\text{O}_3$	N_2	Decomposition begins ≥ 1150	
$\beta\text{-Ga}_2\text{O}_3$	$\text{H}_2 + \text{N}_2$	Decomposition begins ≥ 350	

Note: The presence of hydrogen significantly lowers the decomposition temperature of $\beta\text{-Ga}_2\text{O}_3$. Some studies have shown $\kappa\text{-Ga}_2\text{O}_3$ grown by MOCVD under a nitrogen carrier gas can be stable up to 1000 °C.[20]

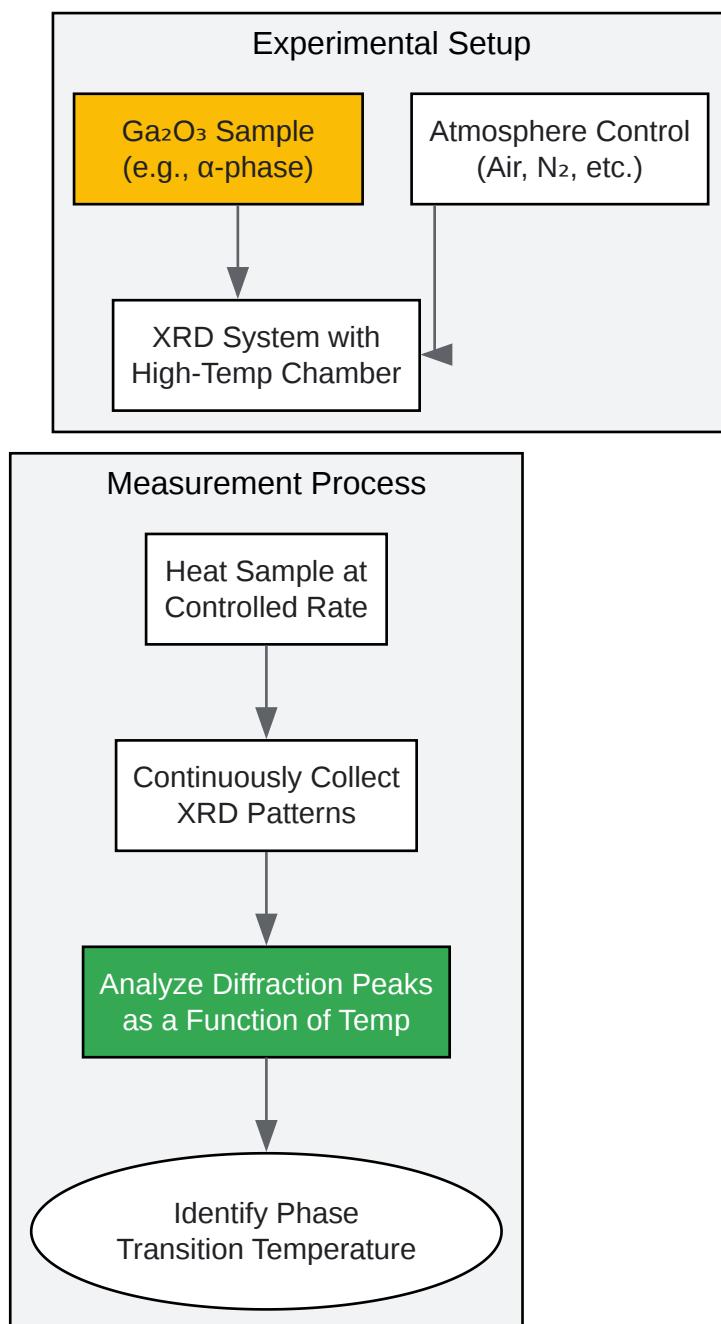
Experimental Protocol: High-Temperature In-Situ X-ray Diffraction (HT-XRD)

This method is used to monitor the crystal structure of a material as it is being heated, allowing for the direct observation of phase transitions.[21]

Methodology:

- Sample Preparation: A thin film or powder sample of the Ga_2O_3 polymorph of interest is placed on a high-temperature stage within an XRD system.
- Atmosphere Control: The chamber is filled with a specific gas (e.g., air, N_2 , vacuum) to simulate different processing environments.[21]
- Ramped Heating: The sample is heated at a controlled rate or in discrete steps.

- Continuous/Intermittent Diffraction: XRD patterns are collected continuously or at specific temperature intervals during the heating process.
- Phase Identification: The collected diffraction patterns are analyzed in real-time or post-process to identify the crystal phases present at each temperature. The appearance of peaks corresponding to $\beta\text{-Ga}_2\text{O}_3$ and the disappearance of peaks from the initial polymorph indicate the temperature at which the phase transformation occurs.^[21]



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Thermal Stability Analysis using HT-XRD

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